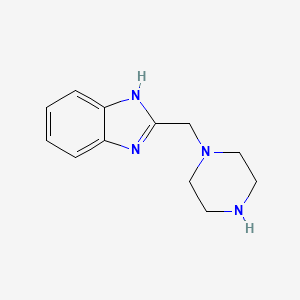

2-Piperazin-1-ylmethyl-1H-benzoimidazole

Übersicht

Beschreibung

2-Piperazin-1-ylmethyl-1H-benzoimidazole is a chemical compound that belongs to the benzimidazole class, which is known for its diverse pharmacological activities. The compound features a benzimidazole nucleus with a piperazine moiety attached to it. This structural motif is common in various therapeutic agents and has been explored for its potential in treating a range of diseases, including cancer, bacterial infections, and allergic reactions .

Synthesis Analysis

The synthesis of 2-piperazin-1-ylmethyl-1H-benzoimidazole derivatives typically involves multi-step chemical reactions. For instance, a one-pot, three-component reaction has been developed to synthesize 2-[4-(arylsulfonyl)piperazin-1-yl]-1H-benzimidazole derivatives efficiently. This method utilizes 2-chlorobenzazole, piperazine, and arenesulfonyl chloride under aqueous conditions without the need for a catalyst, ligand, or base, yielding the desired products in excellent yields . Additionally, palladium-mediated amination reactions have been employed to synthesize (benzimidazolyl)piperazines, which have shown high affinity for the 5-HT1A receptor .

Molecular Structure Analysis

The molecular structure of 2-piperazin-1-ylmethyl-1H-benzoimidazole derivatives has been characterized using various spectroscopic techniques, including NMR and IR spectroscopy, and confirmed by X-ray crystallography. For example, the crystal and molecular structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate has been determined, revealing a nearly planar benzimidazole ring and a chair conformation of the piperazine ring .

Chemical Reactions Analysis

The chemical reactivity of 2-piperazin-1-ylmethyl-1H-benzoimidazole derivatives is influenced by the presence of the piperazine and benzimidazole moieties. These compounds can undergo further chemical transformations to yield a variety of pharmacologically active agents. For instance, the piperazine moiety can be functionalized to create compounds with potent antitumor, antibacterial, and antihistaminic activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-piperazin-1-ylmethyl-1H-benzoimidazole derivatives are determined by their molecular structure. These compounds typically exhibit solid-state properties suitable for X-ray crystallographic studies, as demonstrated by the analysis of the 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate . The solubility, stability, and reactivity of these compounds in various environments are crucial for their potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

1. Antimicrobial Activity

- Methods of Application : Fluorescence microscopy was used to measure PNT’s uptake into microbial cells (strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA)), transmission electron microscopy (TEM) was used to investigate the influence of PNT on the configuration of microbial cells, and a DNA gyrase supercoiling assay was used to investigate whether PNT inhibits DNA gyrase .

- Results or Outcomes : PNT was taken up by more than 50% of microbial cells within 30 min. Using TEM, hollowed-out bacterial cytoplasms were observed in the specimen treated with PNT, although there was no disintegration of the bacterial membrane. In the DNA gyrase supercoiling assay, a dose-dependent reduction in fluorescence intensity was observed as the concentration of PNT increased .

2. Herbicidal Activity

- Methods of Application : The herbicidal activities of these benzotriazole compounds were evaluated through barnyard grass and rape cup tests and KARI tests .

- Results or Outcomes : The results showed that these compounds exhibited weak herbicidal activities against barnyardgrass and rape and KARI enzyme .

3. Synthesis of Novel Derivatives

- Summary of Application : A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure .

- Methods of Application : The structures of these derivatives were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .

- Results or Outcomes : The synthesized compounds were successfully characterized and confirmed .

4. Inhibition of Shikimate Kinase

- Summary of Application : Benzimidazole derivatives have been studied for their ability to inhibit shikimate kinase from Methicillin-Resistant Staphylococcus aureus (MRSA), a pathogen considered of high priority by the World Health Organization .

- Methods of Application : An in-house chemical library of 170 benzimidazole derivatives was screened against MRSA shikimate kinase (SaSK). Kinetic studies were performed and structural analysis was conducted through molecular docking and molecular dynamics simulations .

- Results or Outcomes : The study led to the identification of the first SaSK inhibitors. The two inhibitors with the greatest inhibition activity were characterized. Both compounds were found to be competitive inhibitors with respect to ATP and non-competitive for shikimate .

5. H1-Antihistaminic Activity

- Summary of Application : A series of 2-(4-substituted-1-(homo)piperazinyl)benzimidazoles was prepared and tested for H1-antihistaminic activity .

- Methods of Application : The compounds were tested for their H1-antihistaminic activity in vitro and in vivo .

4. Inhibition of Shikimate Kinase

- Summary of Application : Benzimidazole derivatives have been studied for their ability to inhibit shikimate kinase from Methicillin-Resistant Staphylococcus aureus (MRSA), a pathogen considered of high priority by the World Health Organization .

- Methods of Application : An in-house chemical library of 170 benzimidazole derivatives was screened against MRSA shikimate kinase (SaSK). Kinetic studies were performed and structural analysis was conducted through molecular docking and molecular dynamics simulations .

- Results or Outcomes : The study led to the identification of the first SaSK inhibitors, and the two inhibitors with the greatest inhibition activity were characterized. Both compounds were found to be competitive inhibitors with respect to ATP and non-competitive for shikimate .

5. H1-Antihistaminic Activity

- Summary of Application : A series of 2-(4-substituted-1-(homo)piperazinyl)benzimidazoles was prepared and tested for H1-antihistaminic activity .

- Methods of Application : The compounds were tested for their H1-antihistaminic activity in vitro and in vivo .

- Results or Outcomes : Most of the compounds showed antihistaminic activity and some of the 1-[2-(substituted-oxy)ethyl] derivatives exhibited potent activity. One of the most potent compounds, 1-(2-ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole, was 39 times more potent than chlorpheniramine maleate in H1-antihistaminic activity in vivo and was selected for clinical evaluation .

6. Sigma-1 Receptor Binding

- Summary of Application : Some clinically evaluated H3 receptor antagonists, which include benzimidazole derivatives, possess nanomolar affinity at sigma-1 receptor (σ1R) binding sites .

- Methods of Application : The affinity of these compounds for σ1R binding sites was evaluated using radioligand binding assays .

- Results or Outcomes : The results suggested that the affinity of these compounds for σ1R binding sites might play an essential role in their therapeutic effects .

Eigenschaften

IUPAC Name |

2-(piperazin-1-ylmethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c1-2-4-11-10(3-1)14-12(15-11)9-16-7-5-13-6-8-16/h1-4,13H,5-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGYQWFLJSXVDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371898 | |

| Record name | 2-Piperazin-1-ylmethyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Piperazin-1-ylmethyl-1H-benzoimidazole | |

CAS RN |

59052-85-6 | |

| Record name | 2-Piperazin-1-ylmethyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Azepan-1-yl)phenyl]ethan-1-one](/img/structure/B1271814.png)

![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)

![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)

![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)